molecular formula C9H6N2O2S B576573 5-(4-Nitrophenyl)-1,2-thiazole CAS No. 10514-29-1

5-(4-Nitrophenyl)-1,2-thiazole

Cat. No.: B576573
CAS No.: 10514-29-1
M. Wt: 206.219
InChI Key: ZUCQWDYMGSLTFU-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1,2-thiazole is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur at positions 1 and 2, respectively) substituted with a 4-nitrophenyl group at the 5th position. Its synthesis typically involves the condensation of 5-(4-nitrophenyl)furfural thiosemicarbazone with substituted 2-bromoacetophenones under reflux conditions in ethanol . Key spectral data include IR absorption bands for N-H (3298 cm⁻¹), aromatic C-H (3051 cm⁻¹), and C=N/C=C (1597 cm⁻¹), as well as distinct ¹H-NMR signals (e.g., δ 8.29–8.32 ppm for aromatic protons adjacent to the nitro group) .

Properties

CAS No.

10514-29-1

Molecular Formula

C9H6N2O2S

Molecular Weight

206.219

IUPAC Name

5-(4-nitrophenyl)-1,2-thiazole

InChI

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-5-6-10-14-9/h1-6H

InChI Key

ZUCQWDYMGSLTFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NS2)[N+](=O)[O-]

Synonyms

5-(4-NITRO-PHENYL)-ISOTHIAZOLE

Origin of Product

United States

Comparison with Similar Compounds

1,3-Thiazole vs. 1,2-Thiazole (Isothiazole)

The positional isomerism between 1,3-thiazole (common thiazole) and 1,2-thiazole (isothiazole) significantly impacts electronic distribution and biological activity. For example, 5-(4-nitrophenyl)-1,3-thiazole derivatives exhibit stronger anticandidal activity (MIC = 250 µg/mL) compared to isothiazole analogues, likely due to enhanced resonance stabilization of the thiazole ring .

Isoxazole Derivatives

Nitration of phenylisoxazole yields 5-(4-nitrophenyl)isoxazole, a structural isomer of 5-(4-nitrophenyl)-1,2-thiazole. The isoxazole ring’s oxygen atom vs. thiazole’s sulfur results in lower dipole moments (affecting solubility) and reduced antifungal potency (e.g., 43% fungicidal activity at 32 µg/mL for isoxazole derivatives vs. 250 µg/mL MIC for thiazoles) .

Antifungal Activity

Compound Structure MIC (µg/mL) Target Organism Reference
This compound derivative Thiazole + 4-nitrophenyl 250 Candida utilis
5-(4-Chloro-2-nitrophenyl)furan-thiazole Thiazole + chloro-nitro 250 C. utilis
Fluconazole (Control) Triazole 2 C. utilis

Key Insight : While thiazole derivatives show moderate activity, the nitro group’s position (para vs. ortho) has minimal impact on potency, suggesting the thiazole core is critical for binding .

Anticancer Activity

Compound IC50 (µg/mL) Cell Line Selectivity Index (NIH/3T3 IC50 ÷ MCF-7 IC50) Reference
This compound derivative 125 MCF-7 >4.0 (IC50 >500 µg/mL for NIH/3T3)
Pyrazoline-clubbed thiazole hybrid (24a) Not reported Mycobacteria N/A (potent antimycobacterial activity)
Cisplatin (Control) 1.2 MCF-7 Low (toxic to normal cells) N/A

Key Insight : The 4-chlorophenyl substitution on thiazole enhances selectivity for cancer cells, likely due to hydrophobic interactions with cellular targets .

Substituent Effects

  • Electron-Withdrawing Groups : Nitro groups at the para position improve stability but reduce solubility. For example, this compound derivatives require polar solvents (e.g., DMF) for crystallization .

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